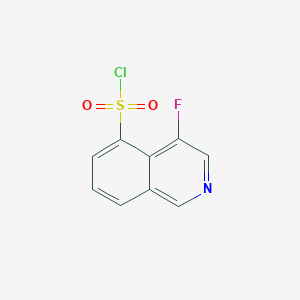

4-fluoroisoquinoline-5-sulfonyl Chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoroisoquinoline-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO2S/c10-15(13,14)8-3-1-2-6-4-12-5-7(11)9(6)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZUCKWMDQGESLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CC(=C2C(=C1)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474440 | |

| Record name | 4-fluoroisoquinoline-5-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194032-33-2 | |

| Record name | 4-Fluoro-5-isoquinolinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194032-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-fluoroisoquinoline-5-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-fluoroisoquinoline-5-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-fluoroisoquinoline-5-sulfonyl chloride. This compound is a key intermediate in the development of novel therapeutics, particularly Rho-kinase (ROCK) inhibitors. This document outlines its chemical characteristics, detailed experimental protocols for its synthesis, and its role in modulating critical signaling pathways.

Chemical Properties and Data

This compound, particularly in its hydrochloride salt form, is a white crystalline solid. It serves as a crucial building block in medicinal chemistry due to its reactive sulfonyl chloride group and the presence of a fluorine atom which can enhance the pharmacological properties of derivative compounds.[1]

General and Physicochemical Properties

A summary of the available quantitative data for this compound hydrochloride is presented in Table 1. It is important to note that while some experimental data for precursors is available, certain properties for the final compound, such as the melting point, are not readily found in publicly available literature and some listed values are based on computational predictions.

Table 1: Physicochemical Properties of this compound hydrochloride

| Property | Value | Source |

| Molecular Formula | C₉H₆Cl₂FNO₂S | [2] |

| Molecular Weight | 282.12 g/mol | |

| Appearance | White crystalline solid/powder | [3] |

| Purity | ≥98.0% | |

| Solubility | Soluble in DMSO | |

| Predicted Boiling Point | 497.2 ± 55.0 °C | |

| Predicted Density | 1.293 ± 0.06 g/cm³ | |

| Storage Temperature | 2-8°C, under inert atmosphere | [4] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound hydrochloride. The available experimental data is summarized below.

Table 2: Spectroscopic Data for this compound hydrochloride

| Spectrum Type | Data | Source |

| ¹H-NMR | (400 MHz, DMSO-d₆) δ: 9.63 (1H, s), 8.77 (1H, d, J=4.80 Hz), 8.67 (1H, d, J=7.79 Hz), 8.48 (1H, d, J=7.79 Hz), 8.24 (1H, t, J=7.79 Hz) | [3] |

| IR (KBr) | cm⁻¹: 2994, 2310, 2086, 1955, 1655, 1495, 1375, 1355, 1214, 1181, 892, 777, 762 | [3] |

| ¹³C-NMR | Data not available in searched resources. | |

| Mass Spectrometry | Data not available in searched resources. |

Note: The melting point of the precursor, 4-fluoroisoquinoline sulfuric acid salt, has been reported as 165.7 to 167.0°C.[3]

Synthesis of this compound hydrochloride

The synthesis of this compound hydrochloride is typically achieved through a two-step process involving the sulfonation of 4-fluoroisoquinoline followed by chlorination.[1] Both a laboratory-scale and a large-scale industrial protocol have been documented.

Synthetic Workflow

The overall workflow for the synthesis is depicted below.

Caption: Synthetic pathway for this compound HCl.

Detailed Experimental Protocols

This protocol is adapted from a patented procedure.[3]

-

Sulfonation:

-

In a suitable reactor, charge liquefied sulfuric anhydride (SO₃).

-

Gradually add 4-fluoroisoquinoline sulfuric acid salt while maintaining the internal temperature at 26-34°C.

-

Stir the mixture at 30°C for 13 hours.

-

-

Chlorination:

-

Add thionyl chloride (SOCl₂) dropwise to the reaction mixture.

-

Heat the mixture to 70°C and stir for four hours.

-

After the reaction is complete, cool the reactor.

-

-

Work-up and Isolation:

-

In a separate reactor, prepare a mixture of water, ice, and methylene chloride, and cool to 0°C or lower.

-

Gradually add the reaction mixture to the cooled water/ice/methylene chloride mixture, ensuring the temperature does not exceed 5°C.

-

Neutralize the mixture by gradually adding sodium bicarbonate, maintaining the temperature between 5-10°C.

-

Filter the formed inorganic salt.

-

Separate the filtrate layers and extract the aqueous layer with methylene chloride.

-

Combine the organic layers, wash with saturated brine, and dry with anhydrous sodium sulfate.

-

Filter the drying agent and adjust the volume of the organic layer with methylene chloride.

-

Add 4N HCl in ethyl acetate dropwise at 18-21°C.

-

Stir at 30°C for one hour to allow for precipitation.

-

Collect the precipitated crystals by filtration and wash with methylene chloride to yield the final product.

-

This protocol outlines a robust and scalable one-pot synthesis.

-

Sulfonation:

-

Charge a suitable reaction vessel with liquid sulfur trioxide.

-

Add 4-fluoroisoquinoline sulfate to the sulfur trioxide at 30°C and stir for 16 hours.

-

-

Chlorination:

-

Add thionyl chloride at 30°C.

-

Heat the mixture to 70°C and stir for 4 hours.

-

Cool the reaction mixture to 20°C.

-

-

Quench and Extraction:

-

Slowly add the reaction mixture to an ice-cold mixture of water and methylene chloride.

-

Neutralize with sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with methylene chloride.

-

-

Work-up and Precipitation:

-

Wash the combined organic layers with brine, dry with sodium sulfate, and filter.

-

Add 4N HCl in ethyl acetate to the filtrate and stir to precipitate the hydrochloride salt.

-

-

Isolation:

-

Filter the precipitate, wash with methylene chloride, and dry to obtain the final product.

-

Applications in Drug Development

This compound is a pivotal intermediate in the synthesis of Rho-kinase (ROCK) inhibitors.[1] These inhibitors are being investigated for a wide range of therapeutic applications, including glaucoma, cardiovascular diseases, and neurological disorders.

A prominent example is the synthesis of Ripasudil, a ROCK inhibitor approved for the treatment of glaucoma and ocular hypertension. The fluorine atom at the 4-position of the isoquinoline ring has been shown to significantly enhance the potency and selectivity of these inhibitors.

Role in Signaling Pathways: Rho-Kinase (ROCK) Inhibition

The primary therapeutic relevance of compounds derived from this compound lies in their ability to inhibit the Rho-kinase (ROCK) signaling pathway.

The Rho-Kinase (ROCK) Signaling Pathway

The Rho family of small GTPases, including RhoA, are key regulators of the actin cytoskeleton. When activated by upstream signals, RhoA-GTP binds to and activates ROCK. Activated ROCK, in turn, phosphorylates several downstream substrates, leading to increased actin-myosin contractility and stress fiber formation.

Caption: The Rho-Kinase (ROCK) signaling pathway and its inhibition.

In the context of glaucoma, the ROCK pathway is implicated in the regulation of aqueous humor outflow. Increased ROCK activity in the trabecular meshwork leads to cellular stiffening and reduced outflow, thereby increasing intraocular pressure.

Mechanism of Action of Derived Inhibitors

ROCK inhibitors like Ripasudil, synthesized from this compound, act as competitive inhibitors of ATP at the kinase domain of ROCK. This inhibition prevents the phosphorylation of downstream targets. The key effects include:

-

Inhibition of MLCP Phosphorylation: ROCK phosphorylates and inactivates myosin light chain phosphatase (MLCP). By inhibiting ROCK, MLCP remains active, leading to the dephosphorylation of the myosin light chain.

-

Reduced Myosin Light Chain Phosphorylation: Direct phosphorylation of the myosin light chain by ROCK is also reduced.

The net effect is a decrease in actin-myosin contractility, leading to the relaxation of the trabecular meshwork and an increase in the outflow of aqueous humor, which in turn lowers intraocular pressure.

Safety and Handling

This compound hydrochloride is a hazardous substance and should be handled with appropriate safety precautions.

Table 3: Hazard and Precautionary Statements

| Category | Statements | Source |

| Hazard Statements | H314: Causes severe skin burns and eye damage.H290: May be corrosive to metals. | [4] |

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P405: Store locked up. | [4] |

Conclusion

This compound is a valuable chemical intermediate with significant applications in the development of ROCK inhibitors. Its synthesis is well-documented, and its role in modulating the ROCK signaling pathway is of considerable interest to the pharmaceutical industry. This guide provides a foundational understanding of its chemical properties, synthesis, and biological relevance for researchers and professionals in drug development. Further research into its toxicological profile and the exploration of its potential in synthesizing other classes of bioactive molecules are warranted.

References

- 1. Buy this compound hydrochloride | 906820-08-4 [smolecule.com]

- 2. This compound hydrochloride | 906820-08-4 [sigmaaldrich.com]

- 3. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]

- 4. 906820-08-4 | this compound hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]

A Comprehensive Technical Guide to 4-Fluoroisoquinoline-5-sulfonyl Chloride

This technical guide provides an in-depth overview of 4-fluoroisoquinoline-5-sulfonyl chloride, a critical building block in contemporary medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's chemical identity, synthesis, and its pivotal role in the development of novel therapeutics, particularly Rho-kinase (ROCK) inhibitors.

Chemical Identity and Structure

This compound is a key intermediate valued for its unique molecular architecture, which facilitates the synthesis of complex pharmaceutical agents.[1][2] The hydrochloride salt is the common commercially available form, enhancing its stability and handling.[1]

Structure:

The molecule consists of a fluorinated isoquinoline core with a sulfonyl chloride group at the 5-position. This specific substitution pattern is crucial for its reactivity and application in targeted drug design.[1][3]

Chemical Identifiers: The primary identifiers for this compound and its hydrochloride salt are summarized below.

| Identifier | Value |

| Compound Name | This compound hydrochloride[1][4][5] |

| CAS Number | 906820-08-4 (for hydrochloride salt)[1][4][5][] |

| Alternative CAS | 194032-33-2 (for free base)[2][7] |

| Molecular Formula | C₉H₆Cl₂FNO₂S[1][4] |

| Molecular Weight | 282.12 g/mol [1][4] |

| SMILES | C1=CC2=CN=CC(=C2C(=C1)S(=O)(=O)Cl)F.Cl[1] |

| InChI Key | CZBQKKWMAVBCJX-UHFFFAOYSA-N[1] |

Application in Drug Discovery and Development

The most significant application of this compound is as a precursor for the synthesis of Rho-kinase (ROCK) inhibitors.[8][9] The isoquinoline sulfonamide scaffold is a well-established pharmacophore for ROCK inhibition, and the introduction of a fluorine atom at the 4-position can significantly enhance the potency and selectivity of these inhibitors.[8] ROCK inhibitors are under investigation for a wide range of therapeutic areas, including glaucoma, cardiovascular diseases, and neurological disorders.[8] For instance, Ripasudil, a ROCK inhibitor approved for the treatment of glaucoma, is synthesized using this compound.[9]

Signaling Pathway: Rho-Kinase (ROCK) Inhibition

The Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that is a key regulator of the actin cytoskeleton.[8] The RhoA/ROCK signaling pathway is integral to numerous cellular functions, such as smooth muscle contraction, cell adhesion, and migration.[8] Dysregulation of this pathway is implicated in the pathophysiology of several diseases.[8] Derivatives of this compound act as ATP-competitive inhibitors of ROCK, binding to its kinase domain and preventing the phosphorylation of downstream substrates, which ultimately leads to effects like smooth muscle relaxation.[8]

Experimental Protocols: Synthesis

The synthesis of this compound hydrochloride is typically achieved through a robust and scalable one-pot protocol.[8][10] This process involves the sulfonation of 4-fluoroisoquinoline followed by chlorination.[1][10] The final product is precipitated as a hydrochloride salt, which aids in purification.[8][10]

Materials and Equipment:

-

4-Fluoroisoquinoline sulfate

-

Liquid sulfur trioxide

-

Thionyl chloride

-

Methylene chloride

-

Ice

-

Sodium bicarbonate

-

Brine

-

Sodium sulfate

-

4N HCl in Ethyl Acetate

-

Reaction vessel suitable for corrosive reagents

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

Sulfonation: 4-fluoroisoquinoline sulfate is added to liquid sulfur trioxide at 30°C and stirred for 16 hours.[8]

-

Chlorination: Thionyl chloride is added to the reaction mixture at 30°C. The mixture is then heated to 70°C and stirred for 4 hours.[8]

-

Quench: The reaction mixture is cooled and then slowly added to a mixture of ice-cold water and methylene chloride, ensuring the temperature is carefully controlled.[8]

-

Neutralization and Extraction: The mixture is neutralized with sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with methylene chloride.[8]

-

Workup: The combined organic layers are washed with brine, dried with sodium sulfate, and filtered.[8]

-

Precipitation: 4N HCl in ethyl acetate is added to the filtrate to precipitate the hydrochloride salt.[8]

-

Isolation: The precipitate is collected by filtration, washed with methylene chloride, and dried to yield the final product.[8]

Safety Precautions: This synthesis involves highly corrosive and reactive reagents like sulfur trioxide and thionyl chloride.[8] It must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] The quenching step is highly exothermic and requires careful temperature control.[8]

Quantitative Data from a Representative Synthesis

The following table summarizes quantitative data from a representative large-scale synthesis, adapted from industrial processes.[8]

| Parameter | Value |

| Starting Material | 4-Fluoroisoquinoline sulfate |

| Reagent: Liquid Sulfur Trioxide | 47.7 kg (596 mol) |

| Sulfonation Temperature | 30°C |

| Sulfonation Time | 16 hours |

| Reagent: Thionyl Chloride | Amount not specified |

| Chlorination Temperature | 70°C |

| Chlorination Time | 4 hours |

| Quench Temperature | Below 5°C |

| Precipitation Temperature | 18 to 21°C |

| Yield | 17.42 g (from a smaller scale reaction) |

| Purity (HPLC) | 99.64% (ratio of 5-isomer to 8-isomer)[10] |

| Final Product Form | White crystals[10] |

References

- 1. Buy this compound hydrochloride | 906820-08-4 [smolecule.com]

- 2. This compound: Superior Grade at Attractive Price [chemvonbiotech.com]

- 3. This compound [benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound hydrochloride | 906820-08-4 [sigmaaldrich.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound Hydrochloride CAS 906820-08-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]

The Core Mechanism of Action of 4-Fluoroisoquinoline-5-Sulfonyl Chloride Derivatives as Potent Rho-Kinase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoroisoquinoline-5-sulfonyl chloride is a pivotal chemical intermediate in the synthesis of a new generation of highly potent and selective Rho-kinase (ROCK) inhibitors. This technical guide delineates the mechanism of action of therapeutic agents derived from this scaffold, with a primary focus on Ripasudil, a clinically approved treatment for glaucoma and ocular hypertension. The document provides a comprehensive overview of the ROCK signaling pathway, the molecular interactions of isoquinoline-based inhibitors with the ROCK active site, detailed experimental protocols for inhibitor synthesis and evaluation, and a compilation of quantitative data to support further research and development in this domain.

Introduction: The Significance of this compound

This compound has emerged as a critical building block in medicinal chemistry, primarily for the development of advanced therapeutic agents targeting the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway. The isoquinoline sulfonamide structure is a well-established pharmacophore for ROCK inhibition, and the strategic introduction of a fluorine atom at the 4-position of the isoquinoline ring has been shown to significantly enhance the potency and selectivity of these inhibitors. This guide will explore the journey from this key intermediate to the clinically impactful mechanism of action of its derivatives.

The Rho-Kinase (ROCK) Signaling Pathway: A Key Therapeutic Target

The ROCK signaling pathway is a central regulator of cellular contractility, motility, and morphology. It is initiated by the activation of the small GTPase RhoA, which, in its GTP-bound state, binds to and activates ROCK. Activated ROCK, a serine/threonine kinase, phosphorylates a multitude of downstream substrates, leading to various cellular responses.

Key downstream effectors of ROCK include:

-

Myosin Light Chain (MLC): Direct phosphorylation of MLC by ROCK increases myosin ATPase activity, leading to actin-myosin-driven cell contraction.

-

Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit (MYPT1) of MLCP, which inhibits its phosphatase activity. This results in a net increase in phosphorylated MLC and enhanced cell contractility.

-

LIM Kinase (LIMK): ROCK activates LIMK, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization of actin filaments.

Dysregulation of the ROCK signaling pathway is implicated in the pathophysiology of numerous diseases, including glaucoma, cardiovascular diseases, and cancer, making it an attractive target for therapeutic intervention.

Caption: The Rho-Kinase (ROCK) signaling pathway and its inhibition by this compound derivatives.

Mechanism of Action of Isoquinoline-Based ROCK Inhibitors

Derivatives of this compound, such as Ripasudil, function as potent, ATP-competitive inhibitors of ROCK1 and ROCK2.[1] They exert their therapeutic effects by binding to the ATP-binding pocket of the kinase domain of ROCK, thereby preventing the phosphorylation of its downstream substrates. This inhibition leads to a cascade of cellular events, most notably the relaxation of smooth muscle cells and a reduction in the formation of actin stress fibers.

In the context of glaucoma, the primary therapeutic effect is the relaxation of the trabecular meshwork and an increase in the permeability of Schlemm's canal endothelial cells. This enhances the outflow of aqueous humor from the eye, leading to a reduction in intraocular pressure.[2]

Molecular Interactions with the ROCK Active Site

Molecular docking and structural studies have provided insights into the binding mode of isoquinoline-based inhibitors within the ROCK active site. The isoquinoline ring typically forms key hydrogen bonds with the hinge region of the kinase domain. The sulfonamide linker and the appended amine moiety can form additional interactions with surrounding amino acid residues, contributing to the inhibitor's potency and selectivity. The 4-fluoro substituent on the isoquinoline ring can enhance binding affinity through favorable electrostatic or hydrophobic interactions.

Quantitative Data on ROCK Inhibition

The following tables summarize the in vitro potency of Ripasudil and other notable isoquinoline-based ROCK inhibitors.

Table 1: In Vitro Potency of Ripasudil

| Target | IC50 (nM) | Reference(s) |

| ROCK1 | 51 | [3][4] |

| ROCK2 | 19 | [3][4] |

Table 2: Comparative In Vitro Potency and Selectivity of Isoquinoline-Based ROCK Inhibitors

| Compound | ROCK1 IC50/Ki | ROCK2 IC50/Ki | Selectivity (ROCK vs. Other Kinases) | Key Features & Applications | Reference(s) |

| Fasudil (HA-1077) | Ki: 0.33 µM | IC50: 0.158 µM | PKA (IC50: 4.58 µM), PKC (IC50: 12.30 µM), PKG (IC50: 1.650 µM). Also inhibits MLCK (Ki: 36 µM). | First clinically approved ROCK inhibitor (in Japan and China) for cerebral vasospasm. Widely used as a research tool. | [3] |

| Hydroxyfasudil (HA-1100) | IC50: 0.73 µM | IC50: 0.72 µM | PKA (IC50: 37 µM). Less potent against MLCK and PKC compared to ROCK. | Active metabolite of Fasudil. Contributes significantly to the in vivo efficacy of Fasudil. | [3] |

| Ripasudil (K-115) | IC50: 51 nM | IC50: 19 nM | CaMKIIα (IC50: 370 nM), PKACα (IC50: 2.1 µM), PKC (IC50: 27 µM). | Approved in Japan for the treatment of glaucoma and ocular hypertension. Exhibits high potency. | [3][4] |

| Netarsudil (AR-13324) | Ki: 1 nM | Ki: 1 nM | Also inhibits the norepinephrine transporter (NET). | Approved in the US for the treatment of glaucoma and ocular hypertension. A potent inhibitor of both ROCK isoforms. | [3] |

| Y-27632 | Ki: 220 nM | Ki: 300 nM | Highly selective for ROCK over other kinases such as PKA, PKC, and MLCK. | A widely used and highly selective research tool for studying ROCK signaling. | [3] |

Experimental Protocols

Synthesis of Ripasudil from this compound

The synthesis of Ripasudil involves the coupling of this compound with (S)-2-methyl-1,4-diazepane.[5][6]

Caption: Workflow for the synthesis of Ripasudil.

Protocol:

-

Preparation of this compound: 4-Fluoroisoquinoline is subjected to sulfonation using sulfur trioxide and sulfuric acid. The resulting 4-fluoroisoquinoline-5-sulfonic acid is then treated with a chlorinating agent, such as thionyl chloride, to yield this compound.[7] The product can be isolated as a hydrochloride salt by treatment with hydrochloric acid in ethyl acetate.[5]

-

Coupling with (S)-2-methyl-1,4-diazepane: this compound is reacted with (S)-2-methyl-1,4-diazepane in the presence of a base, such as triethylamine (TEA), in a suitable solvent like acetonitrile (MeCN).[5]

-

Work-up and Purification: The reaction mixture is then subjected to standard work-up procedures, which may include extraction, washing, and drying of the organic phase. The crude product is purified, typically by crystallization or chromatography, to afford Ripasudil.

In Vitro ROCK Kinase Inhibition Assay

The inhibitory activity of compounds against ROCK1 and ROCK2 can be determined using a variety of commercially available kinase assay kits, often employing a fluorescence resonance energy transfer (FRET) or enzyme-linked immunosorbent assay (ELISA) format.

Caption: General workflow for an in vitro ROCK kinase inhibition assay.

General Protocol:

-

Reaction Setup: In a microplate well, the ROCK enzyme (either ROCK1 or ROCK2) is combined with a specific peptide substrate in a kinase buffer.

-

Compound Addition: The test compound (e.g., Ripasudil) at various concentrations or a vehicle control (e.g., DMSO) is added to the wells.

-

Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at room temperature for a defined period (e.g., 60-90 minutes) to allow for phosphorylation of the substrate.

-

Detection: The reaction is stopped, and a detection reagent is added. In a FRET-based assay, this reagent typically cleaves the unphosphorylated substrate, leading to a change in the FRET signal. In an ELISA-based assay, a specific antibody that recognizes the phosphorylated substrate is used for detection.

-

Data Analysis: The signal is measured using a plate reader. The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Assays for ROCK Inhibition

The cellular activity of ROCK inhibitors can be assessed by observing their effects on ROCK-mediated cellular processes.

-

Actin Stress Fiber Formation Assay: Cells, such as NIH 3T3 fibroblasts, are treated with the test compound and then stimulated with an agent like lysophosphatidic acid (LPA) to induce stress fiber formation. The cells are then fixed and stained for F-actin (e.g., with fluorescently labeled phalloidin). The inhibition of stress fiber formation is visualized and quantified by fluorescence microscopy.

-

Cell Migration and Invasion Assays: The effect of ROCK inhibitors on cell migration can be evaluated using wound healing (scratch) assays or transwell migration assays. The inhibition of cancer cell invasion can be assessed using a transwell assay with a Matrigel-coated membrane.

-

Cell Contractility Assays: The effect of ROCK inhibitors on cell contractility can be measured using methods such as collagen gel contraction assays, where the ability of cells embedded in a collagen matrix to contract the gel is quantified.

-

Cell Permeability Assays: In the context of glaucoma research, the effect of ROCK inhibitors on the permeability of Schlemm's canal endothelial cell monolayers can be measured by transendothelial electrical resistance (TEER) and FITC-dextran permeability assays.[8]

Conclusion

This compound is a highly valuable precursor for the synthesis of potent and selective ROCK inhibitors with significant therapeutic potential. The derivatives of this compound, exemplified by Ripasudil, effectively modulate the ROCK signaling pathway by competitively inhibiting the kinase activity of ROCK1 and ROCK2. This leads to a reduction in cellular contractility and has proven to be a successful strategy for the treatment of glaucoma. The detailed mechanistic understanding, quantitative data, and experimental protocols provided in this guide serve as a comprehensive resource for the scientific community to further explore and develop novel therapeutics based on this promising chemical scaffold.

References

- 1. Drug- and Cell-Type-Specific Effects of ROCK Inhibitors as a Potential Cause of Reticular Corneal Epithelial Edema - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ripasudil hydrochloride hydrate: targeting Rho kinase in the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. API SYNTHESIS INTERNATIONAL: Ripasudil hydrochloride hydrate 塩酸塩水和物 , リパスジル [apisynthesisint.blogspot.com]

- 6. lookchem.com [lookchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

The Role of 4-Fluoroisoquinoline-5-sulfonyl Chloride in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoroisoquinoline-5-sulfonyl chloride is a pivotal chemical intermediate in medicinal chemistry, primarily serving as a foundational scaffold for the synthesis of potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. The introduction of a fluorine atom at the 4-position of the isoquinoline ring can significantly enhance the potency and selectivity of these inhibitors. This guide provides a comprehensive overview of its synthesis, its role in the development of therapeutic agents, and the experimental protocols for evaluating the efficacy of its derivatives.

Introduction

The Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that is a key regulator of the actin cytoskeleton. Its two isoforms, ROCK1 and ROCK2, are effectors of the small GTPase RhoA and are implicated in a multitude of cellular processes including smooth muscle contraction, cell adhesion, migration, and proliferation.[1] Dysregulation of the RhoA/ROCK signaling pathway is associated with the pathophysiology of various diseases, making ROCK a compelling therapeutic target for conditions such as cardiovascular diseases, cancer, glaucoma, and neurological disorders.[1][2] this compound has emerged as a critical building block in the synthesis of a new generation of ROCK inhibitors, with notable examples including fasudil and ripasudil.[3][4]

Synthesis of this compound Hydrochloride

A robust and scalable one-pot synthesis protocol for this compound hydrochloride has been established, designed for high regioselectivity to yield the desired 5-sulfonyl chloride isomer.[3] The process involves two primary steps: sulfonation followed by chlorination.[3][5]

Experimental Protocol: One-Pot Synthesis [3]

-

Sulfonation: 4-Fluoroisoquinoline sulfate is added to liquid sulfur trioxide at 30°C and stirred for 16 hours.

-

Chlorination: Thionyl chloride is added to the reaction mixture at 30°C. The mixture is then heated to 70°C and stirred for 4 hours.

-

Quenching: The reaction mixture is slowly added to a mixture of ice-cold water and methylene chloride.

-

Neutralization and Extraction: The mixture is neutralized with sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with methylene chloride.

-

Workup: The combined organic layers are washed with brine, dried with sodium sulfate, and filtered.

-

Precipitation: 4N HCl in ethyl acetate is added to the filtrate, and the mixture is stirred to precipitate the hydrochloride salt.

-

Isolation: The precipitate is filtered, washed with methylene chloride, and dried to yield this compound hydrochloride.

Safety Precaution: This synthesis involves highly corrosive and reactive reagents such as sulfur trioxide and thionyl chloride and should be performed in a well-ventilated fume hood by trained personnel.[3]

Role in the Synthesis of ROCK Inhibitors: The Example of Fasudil

This compound is a key precursor in the synthesis of fasudil, the first clinically approved ROCK inhibitor.[6] The following protocol outlines the synthesis of fasudil hydrochloride from isoquinoline-5-sulfonyl chloride, a closely related analogue.

Experimental Protocol: Synthesis of Fasudil Hydrochloride [7]

-

Preparation of Isoquinoline-5-sulfonyl chloride solution: Isoquinoline-5-sulfonyl chloride hydrochloride (138 mmol) is dissolved in 180 mL of dichloromethane. The solution is cooled to 0°C and neutralized with a saturated sodium bicarbonate solution. The organic phase is separated, and the aqueous phase is re-extracted with dichloromethane. The combined organic phases are dried over anhydrous sodium sulfate and filtered.

-

Reaction with Homopiperazine: The resulting isoquinoline-5-sulfonyl chloride solution is slowly added to a solution of homopiperazine (300 mmol) in 120 mL of dichloromethane at 0°C.

-

Reaction Progression: The reaction mixture is heated to 50°C for 2 hours.

-

Workup: The pH is adjusted to 4.5 with 1 mol/L hydrochloric acid, and the organic phase is discarded. The aqueous phase is washed with dichloromethane. The pH of the aqueous phase is then adjusted to 9.5 with 1 mol/L sodium hydroxide solution and extracted with dichloromethane.

-

Isolation of Fasudil: The organic phase is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield oily fasudil.

-

Salt Formation: The oily fasudil is dissolved in methanol, and the pH is adjusted to 5-6 with concentrated hydrochloric acid to crystallize fasudil hydrochloride. The solid is collected by filtration and dried.

The ROCK Signaling Pathway and Inhibition

The canonical ROCK signaling pathway is initiated by the activation of the small GTPase RhoA, which in turn activates ROCK. ROCK then phosphorylates downstream substrates, such as Myosin Light Chain Phosphatase (MLCP) and Myosin Light Chain (MLC), leading to increased smooth muscle contraction and other cellular effects.[3][1] Isoquinoline-based inhibitors, derived from this compound, are ATP-competitive inhibitors that bind to the kinase domain of ROCK, preventing the phosphorylation of its substrates.[3]

Caption: The ROCK signaling pathway and the mechanism of action of isoquinoline-based inhibitors.

Performance of Isoquinoline-Based ROCK Inhibitors

The following table summarizes the in vitro potency and selectivity of several key isoquinoline-based ROCK inhibitors.

| Compound | ROCK1 IC50/Ki | ROCK2 IC50/Ki | Selectivity (ROCK vs. Other Kinases) | Key Features & Applications |

| Fasudil (HA-1077) | Ki: 0.33 µM[6] | IC50: 0.158 µM[6] | PKA (IC50: 4.58 µM), PKC (IC50: 12.30 µM), PKG (IC50: 1.650 µM), MLCK (Ki: 36 µM)[6] | The first clinically approved ROCK inhibitor for cerebral vasospasm.[6] |

| Hydroxyfasudil (HA-1100) | IC50: 0.73 µM[6] | IC50: 0.72 µM[6] | Less potent against MLCK and PKC compared to ROCK.[6] | Active metabolite of Fasudil.[6] |

| Ripasudil (K-115) | IC50: 51 nM[6] | IC50: 19 nM[6] | CaMKIIα (IC50: 370 nM), PKACα (IC50: 2.1 µM), PKC (IC50: 27 µM)[6] | Approved in Japan for the treatment of glaucoma and ocular hypertension.[6] |

| Netarsudil (AR-13324) | Ki: 1 nM[6] | Ki: 1 nM[6] | Also inhibits the norepinephrine transporter (NET).[6] | Approved in the US for the treatment of glaucoma and ocular hypertension.[6] |

Experimental Protocol for ROCK Activity Assay

The following is a generalized protocol for an enzyme-linked immunosorbent assay (ELISA)-based ROCK activity assay, which is a common method for screening ROCK inhibitors.[8]

Caption: A typical experimental workflow for a ROCK activity assay using ELISA.

-

Plate Coating: A 96-well microtiter plate is pre-coated with recombinant Myosin Phosphatase Target Subunit 1 (MYPT1), a physiological substrate of ROCK.

-

Kinase Reaction: Active ROCK enzyme, ATP, and the test inhibitor (at varying concentrations) are added to the wells. The plate is then incubated at 30°C for 30-60 minutes to allow for the phosphorylation of MYPT1.

-

Detection of Phosphorylation:

-

The wells are washed to remove unreacted components.

-

A primary antibody specific for phosphorylated MYPT1 (at Thr696) is added and incubated.

-

After another wash step, a horseradish peroxidase (HRP)-conjugated secondary antibody is added and incubated.

-

Following a final wash, a chromogenic substrate such as TMB (3,3',5,5'-Tetramethylbenzidine) is added. The HRP enzyme catalyzes a color change.

-

-

Quantification: A stop solution is added to quench the reaction, and the absorbance is measured at 450 nm. The intensity of the color is proportional to the amount of phosphorylated MYPT1, and therefore to the ROCK activity. The inhibitory effect of the test compound is determined by the reduction in absorbance compared to a control without the inhibitor.

Conclusion

This compound is an indispensable building block in modern medicinal chemistry, enabling the development of highly potent and selective ROCK inhibitors. Its versatile synthesis and the proven therapeutic potential of its derivatives underscore its continued importance in the discovery of novel treatments for a wide spectrum of diseases. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers engaged in the design and evaluation of next-generation ROCK-targeted therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Buy this compound hydrochloride | 906820-08-4 [smolecule.com]

- 6. benchchem.com [benchchem.com]

- 7. Fasudil hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. cellbiolabs.com [cellbiolabs.com]

- 9. Rho相关激酶(ROCK)活性测定 This Rho-associated Protein Kinase (ROCK) Activity Assay Kit is an enzyme immunoassay for detection of the active ROCK & DMPK family kinases. | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to 4-Fluoroisoquinoline-5-sulfonyl Chloride: Spectroscopic Data and Synthetic Protocols

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing comprehensive information on the spectroscopic data, synthesis, and application of 4-fluoroisoquinoline-5-sulfonyl chloride.

Introduction

This compound is a pivotal chemical intermediate, recognized for its role in the synthesis of advanced pharmaceutical compounds.[1] Its most notable application is as a critical building block for a new generation of Rho-kinase (ROCK) inhibitors.[2] These inhibitors are under investigation for a wide array of therapeutic applications, including the treatment of glaucoma, cardiovascular diseases, and neurological disorders.[2] The presence of the isoquinoline sulfonamide scaffold is a well-established pharmacophore for ROCK inhibition, and the addition of a fluorine atom at the 4-position can significantly improve the potency and selectivity of these inhibitors.[2] This guide details its spectroscopic characteristics and a robust, scalable synthesis protocol.

Spectroscopic and Physical Data

The following tables summarize the key physical and spectroscopic properties of this compound.

Table 1: Physical and Chemical Properties

| Property | Value |

| CAS Number | 194032-33-2[3][4] |

| Molecular Formula | C₉H₅ClFNO₂S[1][3] |

| Molecular Weight | 245.66 g/mol [3] |

| Appearance | White to off-white solid/powder[5] |

| Purity | ≥98%[1][6] |

Table 2: Predicted Nuclear Magnetic Resonance (NMR) Data

Note: The following data are predicted values based on the chemical structure. Actual experimental values may vary.

| ¹H NMR | ¹³C NMR | ¹⁹F NMR |

| Shift (ppm) | Assignment | Shift (ppm) |

| ~9.4 | H-1 | ~160 (d) |

| ~8.8 | H-3 | ~152 |

| ~8.5 | H-8 | ~145 |

| ~8.2 | H-7 | ~136 |

| ~7.9 | H-6 | ~134 |

| ~131 | ||

| ~129 | ||

| ~125 | ||

| ~119 (d) |

Table 3: Predicted Infrared (IR) and Mass Spectrometry (MS) Data

| Infrared (IR) Spectroscopy | Mass Spectrometry (MS) |

| Wavenumber (cm⁻¹) | Assignment |

| 1410-1370, 1204-1166 | S=O stretching (sulfonyl chloride)[7] |

| ~1620 | C=N stretching (isoquinoline ring) |

| ~1580, ~1470 | Aromatic C=C stretching |

| ~1250 | C-F stretching |

Experimental Protocols

A robust and scalable one-pot synthesis for this compound hydrochloride has been adapted from established industrial processes.[2] This method ensures high regioselectivity, yielding the desired 5-sulfonyl chloride isomer with high purity.[2]

Synthesis Workflow Diagram

Caption: High-level workflow for the one-pot synthesis.

Detailed Methodology

The synthesis is typically performed as a two-step reaction process within a single pot.[8][9]

-

Sulfonation: 4-Fluoroisoquinoline (or its sulfate salt) is reacted with a sulfonating agent, such as sulfuric anhydride or liquid sulfur trioxide.[2][8][9] The reaction mixture is stirred for several hours (e.g., 16 hours at 30°C) to form the intermediate 4-fluoroisoquinoline-5-sulfonic acid.[2][9]

-

Chlorination (Halogenation): A halogenating reagent, most commonly thionyl chloride, is added directly to the reaction mixture containing the sulfonic acid.[2][8][9] The mixture is then heated (e.g., to 70°C for 4 hours) to convert the sulfonic acid into the target sulfonyl chloride.[2]

-

Quenching and Extraction: The reaction mixture is cooled and slowly added to a biphasic mixture of ice-cold water and an organic solvent like methylene chloride.[2]

-

Workup: The mixture may be neutralized with a base such as sodium bicarbonate.[2] The organic layer is separated, and the aqueous layer is extracted again with methylene chloride. The combined organic layers are washed with brine, dried over sodium sulfate, and filtered.[2]

-

Isolation as Hydrochloride Salt: To facilitate purification and handling, the product is often isolated as its hydrochloride salt.[8] This is achieved by adding a solution of hydrogen chloride (e.g., 4N HCl in ethyl acetate) to the filtrate, which causes the hydrochloride salt to precipitate.[2]

-

Final Isolation: The precipitated solid is collected by filtration, washed with a solvent like methylene chloride, and dried to yield this compound hydrochloride.[2]

Application in Drug Development: Rho-Kinase (ROCK) Inhibition

The primary application for this compound is in the synthesis of ROCK inhibitors.[2] The Rho-associated coiled-coil containing protein kinase (ROCK) is a key enzyme in the RhoA/ROCK signaling pathway, which regulates fundamental cellular processes like smooth muscle contraction, cell adhesion, and migration.[2] Dysregulation of this pathway is implicated in numerous diseases.

Signaling Pathway and Inhibition Mechanism

Caption: The Rho-Kinase (ROCK) signaling pathway and its inhibition.

Inhibitors synthesized from this compound act as ATP-competitive inhibitors of ROCK.[2] They bind to the kinase domain, preventing the phosphorylation of its downstream targets and thereby modulating cellular responses. This mechanism is central to their therapeutic potential in treating conditions like glaucoma, where they can lead to the relaxation of smooth muscle and improved aqueous humor outflow.[2][5]

References

- 1. This compound: Superior Grade at Attractive Price [chemvonbiotech.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound Hydrochloride, CasNo.194032-33-2 JINHUA HUAYI CHEMICAL CO., LTD. China (Mainland) [chinahuayichem.lookchem.com]

- 5. This compound Hydrochloride CAS 906820-08-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. This compound hydrochloride | 906820-08-4 [sigmaaldrich.com]

- 7. acdlabs.com [acdlabs.com]

- 8. Buy this compound hydrochloride | 906820-08-4 [smolecule.com]

- 9. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility and Stability of 4-Fluoroisoquinoline-5-Sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

4-Fluoroisoquinoline-5-sulfonyl chloride is a pivotal intermediate in the synthesis of a new generation of therapeutic agents, most notably Rho-kinase (ROCK) inhibitors like Ripasudil.[1] Its efficacy as a synthetic precursor is intrinsically linked to its physicochemical properties, particularly its solubility in various organic solvents and its stability under diverse experimental and storage conditions. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, supplemented with detailed experimental protocols for their determination. Furthermore, it visualizes the critical Rho-kinase signaling pathway and relevant experimental workflows to provide a holistic resource for researchers in the field of drug discovery and development.

Introduction

This compound, often in its hydrochloride salt form, is a highly reactive compound due to the presence of the sulfonyl chloride moiety.[2][3] This reactivity is harnessed in the synthesis of isoquinoline sulfonamide-based pharmaceuticals. The fluorine atom at the 4-position of the isoquinoline ring is a key structural feature that can enhance the potency and selectivity of the final drug molecule.[2] A thorough understanding of the solubility and stability of this intermediate is paramount for optimizing reaction conditions, ensuring the purity of synthetic products, and maintaining the integrity of the compound during storage.

Physicochemical Properties

A summary of the key physicochemical properties of this compound hydrochloride is provided below.

| Property | Value | Source(s) |

| CAS Number | 906820-08-4 | [4] |

| Molecular Formula | C₉H₆Cl₂FNO₂S | [4] |

| Molecular Weight | 282.12 g/mol | [4] |

| Appearance | White powder/solid | [1][5] |

| Purity | ≥97% - ≥98% | [4] |

| Predicted Boiling Point | 360.5 ± 27.0 °C | [6] |

| Predicted pKa | 1.18 ± 0.14 | [6] |

| Predicted LogP | 2.7232 | [4] |

Solubility Profile

Quantitative solubility data for this compound is not extensively available in the public domain. However, qualitative descriptions and information on its hydrochloride salt form provide valuable insights. The compound is generally described as being soluble in polar organic solvents.[1]

| Solvent | Qualitative Solubility | Source(s) |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

| Methylene Chloride | Used as a solvent in synthesis and work-up | [5][7] |

| Acetone | Used as a solvent in the synthesis of the sulfate salt | [5] |

| Ethyl Acetate | Used in the precipitation of the hydrochloride salt | [5][7] |

Note: The hydrochloride salt form is often utilized to enhance solubility in various media.[4]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[8][9][10][11][12] The following protocol is adapted for this compound.

Objective: To determine the solubility of this compound in a selection of relevant organic solvents at a controlled temperature.

Materials:

-

This compound

-

Anhydrous organic solvents (e.g., DMSO, acetonitrile, ethyl acetate, methylene chloride)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.22 µm, PTFE)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a pre-weighed glass vial.

-

Record the initial mass of the compound.

-

Add a known volume of the selected anhydrous solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to allow excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a glass syringe.

-

Filter the aliquot through a 0.22 µm PTFE syringe filter into a clean vial to remove any undissolved particles.

-

Accurately dilute the filtered solution with the same solvent to a concentration within the calibration range of the HPLC method.

-

-

HPLC Analysis:

-

Prepare a series of calibration standards of this compound of known concentrations in the chosen solvent.

-

Analyze the calibration standards and the diluted sample solutions by HPLC. A reverse-phase C18 column is often suitable for sulfonyl chlorides.[13][14][15] The mobile phase could consist of a gradient of acetonitrile and water with an acidic modifier like phosphoric or formic acid.[16][17] Detection can be performed using a UV detector at a suitable wavelength (e.g., 220 nm).[17]

-

-

Calculation of Solubility:

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Stability Profile

This compound is a reactive molecule, with its stability being influenced by several factors, including moisture, temperature, pH, and light.

Hydrolytic Stability

The sulfonyl chloride functional group is highly susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid (4-fluoroisoquinoline-5-sulfonic acid) and hydrochloric acid.[18] This is a primary degradation pathway and necessitates the handling and storage of the compound under anhydrous conditions.

| Condition | Effect | Degradation Product(s) |

| Presence of Water/Moisture | Rapid hydrolysis | 4-Fluoroisoquinoline-5-sulfonic acid and Hydrochloric Acid |

Thermal Stability

Photostability

No specific photostability studies for this compound have been found. However, as a general practice for new drug substances and intermediates, photostability should be evaluated according to ICH guidelines.[19]

Experimental Protocols for Stability Assessment

Objective: To evaluate the rate of hydrolysis of this compound in aqueous solutions at different pH values.

Materials:

-

This compound

-

Anhydrous acetonitrile

-

HPLC grade water

-

Buffer solutions (e.g., pH 4, 7, and 9)

-

HPLC system with a UV detector

-

Thermostatically controlled chamber

Procedure:

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound in anhydrous acetonitrile.

-

For each pH condition, prepare a test solution by adding a small volume of the stock solution to the respective buffer solution. The final concentration of acetonitrile should be kept low to minimize its effect on the reaction.

-

-

Time-Point Analysis:

-

Immediately after preparation (t=0), inject an aliquot of each test solution into the HPLC system to determine the initial concentration of the sulfonyl chloride.

-

Store the remaining test solutions in a thermostatically controlled chamber at a constant temperature (e.g., 25 °C).

-

At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and analyze by HPLC.

-

-

Data Analysis:

-

Quantify the peak area of this compound at each time point.

-

Plot the concentration of the compound as a function of time for each pH condition.

-

Determine the rate of degradation and the half-life of the compound at each pH.

-

Objective: To evaluate the thermal stability of this compound in the solid state.

Materials:

-

This compound

-

Oven or stability chamber with controlled temperature and humidity

-

Glass vials with inert closures

-

HPLC system with a UV detector

-

Analytical balance

Procedure:

-

Sample Preparation:

-

Accurately weigh a specified amount of this compound into several glass vials.

-

Tightly seal the vials.

-

-

Storage Conditions:

-

Time-Point Analysis:

-

At specified time intervals (e.g., 1, 2, 4 weeks), remove a vial from each temperature condition.

-

Allow the vial to cool to room temperature.

-

Dissolve the contents in a suitable anhydrous solvent (e.g., acetonitrile) to a known concentration.

-

Analyze the solution by HPLC to determine the remaining percentage of this compound and to identify any degradation products.

-

-

Data Analysis:

-

Plot the percentage of the remaining compound against time for each temperature.

-

Assess the extent of degradation and identify any significant degradation products.

-

Objective: To evaluate the stability of this compound upon exposure to light, following ICH Q1B guidelines.

Materials:

-

This compound

-

Photostability chamber equipped with a light source conforming to ICH guidelines (e.g., a combination of cool white fluorescent and near-UV lamps)

-

Chemically inert and transparent containers (e.g., quartz)

-

Light-resistant containers for dark controls

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation:

-

Place a sufficient amount of this compound in both transparent and light-resistant containers. The samples in the light-resistant containers will serve as dark controls.

-

-

Light Exposure:

-

Expose the samples in the transparent containers to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Place the dark control samples in the same environment but protected from light.

-

-

Analysis:

-

After the exposure period, analyze the contents of both the exposed and dark control samples by HPLC.

-

Compare the chromatograms to assess for any degradation of the compound and the formation of new peaks.

-

-

Data Analysis:

-

Quantify the amount of this compound remaining in the exposed and dark control samples.

-

Calculate the percentage of degradation due to light exposure.

-

Signaling Pathway and Synthetic Workflow

This compound is a key building block for the synthesis of ROCK inhibitors.[2][3][24] The Rho-kinase (ROCK) signaling pathway plays a crucial role in various cellular processes, and its dysregulation is implicated in several diseases.[25][26][27]

Rho-Kinase (ROCK) Signaling Pathway

The following diagram illustrates the simplified Rho-kinase signaling pathway and the point of inhibition by compounds synthesized from this compound.

Caption: The Rho-Kinase (ROCK) signaling pathway and its inhibition.

Synthetic Workflow for a ROCK Inhibitor

The general workflow for synthesizing a ROCK inhibitor using this compound involves the formation of a sulfonamide bond with a suitable amine.

Caption: General synthetic workflow for ROCK inhibitors.

Conclusion

This compound is a valuable yet reactive intermediate in pharmaceutical synthesis. While quantitative data on its solubility and stability are sparse, this guide provides a framework for its handling, characterization, and use. The provided experimental protocols offer a starting point for researchers to generate specific data tailored to their experimental conditions. A thorough understanding and careful management of the solubility and stability of this compound are crucial for the efficient and reproducible synthesis of next-generation ROCK inhibitors and other potential therapeutics.

References

- 1. This compound Hydrochloride CAS 906820-08-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]

- 6. This compound CAS#: 194032-33-2 [m.chemicalbook.com]

- 7. 4-Fluoro-5-isoquinolinesulfonyl chloride hydrochloride (1:1) | 906820-08-4 [chemicalbook.com]

- 8. enamine.net [enamine.net]

- 9. bioassaysys.com [bioassaysys.com]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 17. JP6755775B2 - 4-Fluoroisoquinoline manufacturing method - Google Patents [patents.google.com]

- 18. chemrxiv.org [chemrxiv.org]

- 19. ema.europa.eu [ema.europa.eu]

- 20. pharmajia.com [pharmajia.com]

- 21. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]

- 22. books.rsc.org [books.rsc.org]

- 23. epa.gov [epa.gov]

- 24. benchchem.com [benchchem.com]

- 25. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ahajournals.org [ahajournals.org]

- 27. mdpi.com [mdpi.com]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 4-Fluoroisoquinoline-5-Sulfonyl Chloride Derivatives

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, delineating the potential biological targets of derivatives of 4-fluoroisoquinoline-5-sulfonyl chloride. This key chemical intermediate is pivotal in the synthesis of a class of compounds known as isoquinolinesulfonamides, which have demonstrated significant therapeutic promise, primarily as inhibitors of serine/threonine kinases. The primary focus of this guide will be on the well-established inhibitory activity of these derivatives against Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of cellular contractility and structure.

Core Biological Target: Rho-Kinase (ROCK)

Derivatives of this compound are potent inhibitors of Rho-kinase (ROCK), with two identified isoforms, ROCK1 and ROCK2. These kinases are crucial downstream effectors in the RhoA signaling pathway, which plays a fundamental role in a multitude of cellular processes including smooth muscle contraction, cell adhesion, migration, and proliferation. The mechanism of action for these inhibitors is ATP-competitive, meaning they vie with adenosine triphosphate (ATP) for binding to the kinase's active site, thereby preventing the phosphorylation of downstream substrates.

One of the most prominent derivatives synthesized from this compound is Ripasudil (K-115), a potent ROCK inhibitor approved for the treatment of glaucoma and ocular hypertension.[1] The inhibition of ROCK in the trabecular meshwork of the eye leads to an increase in aqueous humor outflow, thus reducing intraocular pressure.[1][2]

Quantitative Analysis of Kinase Inhibition

The inhibitory potency of this compound derivatives is quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). The following tables summarize the available quantitative data for key isoquinoline-based ROCK inhibitors.

| Compound | Target Kinase | IC50 (nM) | Ki (nM) | Reference |

| Ripasudil (K-115) | ROCK1 | 51 | - | [3] |

| ROCK2 | 19 | - | [3] | |

| Fasudil (HA-1077) | ROCK1 | 10,700 | 330 | [3] |

| ROCK2 | 158 | - | [3] | |

| Hydroxyfasudil (HA-1100) | ROCK1 | 730 | - | [3] |

| ROCK2 | 720 | - | [3] | |

| Y-27632 | ROCK1 | - | 220 | [3] |

| ROCK2 | - | 300 | [3] | |

| H-1152P | ROCK1 | - | 1.6 | Not explicitly stated for ROCK1 |

| ROCK2 | - | - | Not explicitly stated for ROCK2 |

Note: Fasudil and its active metabolite, Hydroxyfasudil, are structurally related isoquinolinesulfonamides and provide a basis for comparison.

Selectivity Profile

While potent against ROCK, some isoquinoline derivatives exhibit activity against other serine/threonine kinases. Understanding the selectivity profile is crucial for predicting potential off-target effects.

| Compound | Off-Target Kinase | IC50 (µM) | Ki (µM) | Reference |

| Ripasudil (K-115) | CaMKIIα | 0.37 | - | [3] |

| PKACα | 2.1 | - | [3] | |

| PKC | 27 | - | [3] | |

| Fasudil (HA-1077) | PKA | 4.58 | - | [3] |

| PKC | 12.30 | - | [3] | |

| PKG | 1.65 | - | [3] | |

| MLCK | - | 36 | [3] | |

| H-1152P | PKA | - | 0.63 | |

| PKC | - | 9.27 |

Signaling Pathway and Experimental Workflow

To visually represent the biological context and experimental approach, the following diagrams have been generated using the DOT language.

Caption: Rho-Kinase signaling pathway and the point of inhibition by derivatives.

References

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of 4-Fluoroisoquinoline-5-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the one-pot synthesis of 4-fluoroisoquinoline-5-sulfonyl chloride, a critical intermediate in the development of novel therapeutics, particularly Rho-kinase (ROCK) inhibitors.[1] The protocol herein is designed for high efficiency and regioselectivity, yielding the desired 5-sulfonyl chloride isomer with high purity.

Introduction

This compound is a key building block in medicinal chemistry. Its primary application lies in the synthesis of a new generation of Rho-kinase (ROCK) inhibitors, which are under investigation for a wide range of diseases, including glaucoma, cardiovascular disorders, and neurological conditions.[1] The isoquinoline sulfonamide scaffold is a well-established pharmacophore for ROCK inhibition. The introduction of a fluorine atom at the 4-position of the isoquinoline ring can significantly enhance the potency and selectivity of these inhibitors.[1]

The described one-pot synthesis offers an efficient and scalable method for producing this important intermediate.[2][3] By combining the sulfonation and chlorination steps, this process minimizes the need for intermediate purification, thus saving time and resources.[2][3]

Signaling Pathway Context: Rho-Kinase (ROCK) Inhibition

The Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that plays a pivotal role in regulating the actin cytoskeleton. The RhoA/ROCK signaling pathway is integral to numerous cellular processes, including smooth muscle contraction, cell adhesion, migration, and proliferation.[1] Dysregulation of this pathway is implicated in the pathophysiology of various diseases. Isoquinoline-based inhibitors, synthesized from this compound, act as ATP-competitive inhibitors of ROCK.[1] They bind to the kinase domain of ROCK, preventing the phosphorylation of its downstream substrates and leading to cellular effects such as smooth muscle relaxation.[1]

Quantitative Data Summary

The following table summarizes the quantitative data from a representative synthesis.

| Parameter | Value |

| Starting Material | 4-Fluoroisoquinoline |

| Final Product | This compound hydrochloride |

| Molecular Formula | C₉H₅ClFNO₂S · HCl |

| Molecular Weight | 282.12 g/mol [2] |

| Purity | ≥98%[4] |

| Appearance | Solid |

Experimental Protocol: One-Pot Synthesis

This protocol details the one-pot synthesis of this compound hydrochloride from 4-fluoroisoquinoline.

Materials:

-

4-Fluoroisoquinoline

-

Sulfuric Anhydride (SO₃)

-

Thionyl Chloride (SOCl₂)

-

Ice-cold water

-

Methylene Chloride (CH₂Cl₂)

-

Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Sodium Sulfate (Na₂SO₄)

-

4N HCl in Ethyl Acetate (EtOAc)

Equipment:

-

Reaction vessel with temperature control and stirring

-

Addition funnel

-

Filtration apparatus

-

Standard laboratory glassware

Procedure:

-

Sulfonation:

-

Chlorination:

-

Quench:

-

In a separate vessel, prepare a mixture of ice-cold water and methylene chloride.

-

Slowly and carefully add the reaction mixture to the ice-cold water and methylene chloride mixture, ensuring the temperature is maintained below 5°C.[1]

-

-

Neutralization & Extraction:

-

Neutralize the quenched mixture with a saturated solution of sodium bicarbonate.

-

Separate the organic layer.

-

Extract the aqueous layer with methylene chloride.

-

-

Workup:

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over sodium sulfate and filter.

-

-

Precipitation:

-

To the filtrate, add 4N HCl in ethyl acetate.

-

Stir the mixture to facilitate the precipitation of the hydrochloride salt.[1]

-

-

Isolation:

-

Collect the precipitate by filtration.

-

Wash the collected solid with methylene chloride and dry under vacuum to yield this compound hydrochloride.[1]

-

Safety Precautions

-

This synthesis involves highly corrosive and reactive reagents such as sulfur trioxide and thionyl chloride. It should be performed in a well-ventilated fume hood by trained personnel.[1]

-

The quenching step is highly exothermic and requires careful temperature control to prevent runaway reactions.[1]

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

The one-pot protocol described provides an efficient and scalable method for the synthesis of this compound hydrochloride. This key intermediate is instrumental in the development of Rho-kinase inhibitors and other potential therapeutic agents. The straightforward nature of the reaction and purification by precipitation of the hydrochloride salt make this a practical approach for producing high-purity material.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound hydrochloride | 906820-08-4 [smolecule.com]

- 3. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]

- 4. This compound: Superior Grade at Attractive Price [chemvonbiotech.com]

Large-Scale Synthesis of 4-Fluoroisoquinoline-5-sulfonyl Chloride Hydrochloride: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the large-scale synthesis of 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride, a key intermediate in the development of novel therapeutics, particularly Rho-kinase (ROCK) inhibitors.[1][2] The protocol described is a robust and scalable one-pot method adapted from established industrial processes, designed for high regioselectivity and purity.[1]

Introduction

This compound is a critical building block in medicinal chemistry. Its primary application lies in the synthesis of a new generation of Rho-kinase (ROCK) inhibitors, which are under investigation for a wide range of diseases, including glaucoma, cardiovascular disorders, and neurological conditions.[1] The isoquinoline sulfonamide scaffold is a well-established pharmacophore for ROCK inhibition, and the introduction of a fluorine atom at the 4-position can significantly enhance the potency and selectivity of these inhibitors.[1] This compound serves as a vital intermediate in the synthesis of drugs like Ripasudil, a ROCK inhibitor approved for the treatment of glaucoma and ocular hypertension.[2]

Signaling Pathway: Rho-Kinase (ROCK) Inhibition

The Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that plays a pivotal role in regulating the actin cytoskeleton. The RhoA/ROCK signaling pathway is integral to numerous cellular processes, including smooth muscle contraction, cell adhesion, migration, and proliferation.[1] Dysregulation of this pathway is implicated in the pathophysiology of various diseases. Isoquinoline-based inhibitors, synthesized from this compound, function as ATP-competitive inhibitors of ROCK.[1] They bind to the kinase domain of ROCK, preventing the phosphorylation of downstream substrates and leading to cellular effects such as smooth muscle relaxation.[1]

Synthetic Route

The large-scale synthesis of this compound hydrochloride is efficiently achieved through a one-pot reaction starting from 4-fluoroisoquinoline.[1][3] The process involves two key steps: sulfonation followed by chlorination.[4] The final product is then isolated as a hydrochloride salt.[3][4]

Quantitative Data Summary

The following table summarizes the quantitative data from a representative large-scale synthesis.[1]

| Parameter | Value |

| Starting Material | |

| 4-Fluoroisoquinoline | 750.0 g (5.1 mol)[3] |

| Reagents | |

| Liquid Sulfur Trioxide | 47.7 kg (596 mol)[1] |

| Thionyl Chloride | - |

| 4N HCl in EtOAc | As needed for precipitation[1] |

| Methylene Chloride | 320 kg (for quench)[1] |

| Ice | 200 kg (for quench)[1] |

| Sodium Bicarbonate | As needed for neutralization[1] |

| Brine | As needed for washing[1] |

| Sodium Sulfate | As needed for drying[1] |

| Reaction Conditions | |

| Sulfonation Temperature | 30°C[1] |

| Sulfonation Time | 16 hours[1] |

| Chlorination Temperature | 70°C[1] |

| Chlorination Time | 4 hours[1] |

| Quench Temperature | Below 5°C[1] |

| Precipitation Temperature | 30°C[1] |

| Product | |

| Final Product | This compound hydrochloride |

| Appearance | White powder[2] |

| Purity | ≥98.0%[2] |

Experimental Protocol

This protocol details the large-scale synthesis of this compound hydrochloride.

Safety Precautions: This synthesis involves highly corrosive and reactive reagents such as sulfur trioxide and thionyl chloride. It must be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[1] The quenching step is highly exothermic and requires careful temperature control.[1]

Sulfonation

-

In a suitable reaction vessel, charge liquid sulfur trioxide (47.7 kg, 596 mol).[1]

-

Slowly add 4-fluoroisoquinoline (750.0 g, 5.1 mol) to the sulfur trioxide while maintaining the internal temperature at 30°C.[1][3]

-

Stir the mixture at 30°C for 16 hours.[1]

Chlorination

-

To the reaction mixture from the previous step, add thionyl chloride.

-

Heat the mixture to 70°C and stir for 4 hours.[1]

-

After the reaction is complete, allow the mixture to cool to 20°C.[1]

Quench and Workup

-

In a separate vessel, prepare a mixture of ice (200 kg) and methylene chloride (320 kg) and cool it to below 5°C.[1]

-

Slowly and carefully add the reaction mixture to the ice/methylene chloride slurry, ensuring the temperature does not exceed 5°C.[1]

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Separate the organic layer.

-

Extract the aqueous layer with methylene chloride.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer with sodium sulfate and filter.

Precipitation and Isolation

-

To the filtered organic solution, add 4N HCl in ethyl acetate.

-

Stir the mixture at 30°C for one hour to facilitate the precipitation of the hydrochloride salt.[1]

-

Collect the precipitated crystals by filtration.[1]

-

Wash the crystals with methylene chloride.

-

Dry the product under vacuum to yield this compound hydrochloride.

Conclusion

The protocol detailed in this document provides an efficient and scalable method for the synthesis of this compound hydrochloride. The one-pot nature of the reaction, coupled with a straightforward purification by precipitation, makes this an industrially viable and practical approach for producing high-purity material on a large scale for pharmaceutical development.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound Hydrochloride CAS 906820-08-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]

- 4. Buy this compound hydrochloride | 906820-08-4 [smolecule.com]

Application Notes and Protocols: Synthesis of 4-Fluoroisoquinoline-5-sulfonamides from Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoroisoquinoline-5-sulfonyl chloride is a pivotal building block in medicinal chemistry, primarily utilized in the synthesis of a new generation of Rho-kinase (ROCK) inhibitors.[1] The isoquinoline sulfonamide scaffold is a well-established pharmacophore for ROCK inhibition, with notable examples including Fasudil and Ripasudil. The introduction of a fluorine atom at the 4-position of the isoquinoline ring has been shown to significantly enhance the potency and selectivity of these inhibitors. This document provides detailed protocols for the reaction of this compound with primary amines to generate a diverse library of sulfonamide derivatives for drug discovery and development.

The reaction involves the nucleophilic attack of a primary amine on the electrophilic sulfur atom of the sulfonyl chloride, resulting in the formation of a stable sulfonamide bond and the elimination of hydrogen chloride. The reaction is typically conducted in the presence of a base to neutralize the HCl byproduct.

Signaling Pathway: Rho-Kinase (ROCK) Inhibition